molecular formula C24H20N4O5S B3686151 1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE

1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE

Cat. No.: B3686151
M. Wt: 476.5 g/mol
InChI Key: GRBFNUQJXNNHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or catalytic hydrogenation for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The triazole ring and nitrophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: A simpler analog with similar structural features but lacking the triazole and nitrophenyl groups.

    2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide: A related compound with additional functional groups that may confer different biological activities.

Uniqueness

1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of a triazole ring, nitrophenyl group, and dimethoxyphenyl group, which together contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-[4-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-15(29)16-10-12-22(19(13-16)28(30)31)34-24-26-25-23(27(24)18-7-5-4-6-8-18)17-9-11-20(32-2)21(14-17)33-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFNUQJXNNHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(4-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.